3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester is an organic compound that is widely used in scientific research applications. It is a cyclic amino acid derivative that is commonly used in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in various metabolic pathways.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester are not well documented. However, it is believed to have anti-inflammatory and analgesic properties.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester in lab experiments include its high purity and availability. However, its limited solubility in water can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the use of 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester in scientific research. One potential direction is the development of new drugs and pharmaceuticals based on its anti-inflammatory and analgesic properties. Another potential direction is the use of the compound in the development of new organic materials. Additionally, the compound could be used in the development of new catalysts for various chemical reactions.
Synthesis Methods
The synthesis of 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester can be achieved through various methods. One of the most commonly used methods is the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct. The adduct is then reacted with ammonia to form the amino acid derivative.
Scientific Research Applications
3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester is used in various scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. It is also used in the development of new drugs and pharmaceuticals.
properties
CAS RN |
188177-96-0 |
---|---|
Product Name |
3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester |
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.2 g/mol |
IUPAC Name |
methyl 1-acetamidocyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-7(11)10-9(8(12)13-2)5-3-4-6-9/h3-4H,5-6H2,1-2H3,(H,10,11) |
InChI Key |
LIQRVUXARZINIR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1(CC=CC1)C(=O)OC |
Canonical SMILES |
CC(=O)NC1(CC=CC1)C(=O)OC |
synonyms |
3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.